6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
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Overview
Description
6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring. The presence of an acetyl group at the 6th position and a carboxylic acid group at the 3rd position further distinguishes this compound. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds through a series of steps, including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms and substituents.
5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds are structurally similar but have different functional groups and biological activities.
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: This compound shares a similar tetrahydro structure but has an indazole ring instead of a pyrazolopyridine ring.
Uniqueness
6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both an acetyl and a carboxylic acid group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C9H11N3O3 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
6-acetyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O3/c1-5(13)12-3-2-6-7(4-12)10-11-8(6)9(14)15/h2-4H2,1H3,(H,10,11)(H,14,15) |
InChI Key |
GCOXIJFMKRMBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)NN=C2C(=O)O |
Origin of Product |
United States |
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